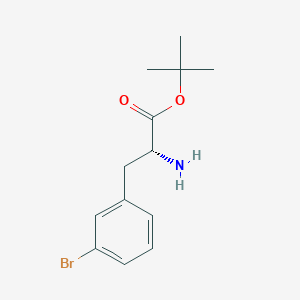

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Description

BenchChem offers high-quality (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHDTWQVSPQQQZ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Analysis of meta-Bromo Phenylalanine tert-Butyl Ester Derivatives

Technical Guide for Medicinal Chemistry & Drug Development

Part 1: Executive Context & Molecular Anatomy

The Dual-Function Scaffold meta-Bromo phenylalanine tert-butyl ester (H-Phe(3-Br)-OtBu) and its N-protected derivatives represent a critical class of "dual-function" chiral building blocks. They offer two distinct chemical handles:[1][2][3][4][5][6]

-

The meta-Bromo Handle: A platform for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access non-canonical amino acid space, often used to probe the hydrophobic pockets of GPCRs or enzymes.

-

The tert-Butyl Shield: A bulky, acid-labile protecting group that prevents diketopiperazine formation and suppresses racemization during peptide coupling, while offering orthogonality to base-labile groups (Fmoc).[7]

This guide provides a self-validating analytical framework to ensure the structural integrity, regiochemical purity, and chiral fidelity of these derivatives.

Part 2: Structural Characterization (NMR & MS)[7]

The NMR Validation Protocol

Causality in Solvent Choice:

-

Primary Recommendation: DMSO-d

.-

Reasoning: Phenylalanine derivatives often aggregate in CDCl

, leading to broad peaks.[7] More critically, commercial CDCl

-

Diagnostic

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| t-Butyl (CH | 1.30 – 1.45 | Singlet (s) | 9H | Sharp singlet.[7] If split or broadened, suspect rotamers (if N-protected) or acid hydrolysis.[7] |

| 2.80 – 3.10 | Multiplet (m) | 2H | Diastereotopic protons. Often appear as two sets of dd due to the chiral center. | |

| 3.50 – 4.50 | Multiplet | 1H | Shift varies heavily by N-protection (Free amine: ~3.6; Fmoc/Boc: ~4.2-4.5). | |

| Ar-H (2-pos) | ~7.40 – 7.50 | Singlet (t) | 1H | Key Identifier: The isolated proton between the alkyl chain and Br. Appears as a narrow triplet or singlet. |

| Ar-H (4,6-pos) | 7.10 – 7.45 | Doublets (d) | 2H | The protons adjacent to the Br and the alkyl chain. |

| Ar-H (5-pos) | 7.00 – 7.20 | Triplet (t) | 1H | The meta-proton relative to the alkyl chain; often overlaps. |

Diagnostic

-

C=O (Ester): ~170 ppm.[7]

-

C-Br (Ar): ~122 ppm. Note: Carbon attached to Bromine is typically shielded (upfield) relative to C-H, distinguishing it from chloro-derivatives.[7]

-

Quaternary t-Bu: ~81 ppm.

-

Methyl t-Bu: ~27 ppm.

Mass Spectrometry: The Isotope Check

Protocol: Use ESI-MS in Positive Mode.

Self-Validating Check:

The Bromine atom provides a built-in quality control check due to the natural abundance of

-

M+H Peak: Must appear as a "doublet" separated by 2 mass units with nearly equal intensity.

-

Fragmentation:

-

Loss of tert-butyl group:

(Loss of isobutene). -

If the [M+H] peak lacks the 1:1 doublet pattern, the sample is likely contaminated with the des-bromo analog (phenylalanine) or the iodo-analog.

-

Part 3: Chiral Purity Analysis (HPLC)[7]

Racemization at the

Recommended Chiral Method:

-

Column: Immobilized Polysaccharide (e.g., Chiralpak IA or IC) is preferred over coated phases (AD/OD) due to solvent robustness.[7]

-

Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

-

Additives: 0.1% Diethylamine (DEA) is mandatory for free amines to prevent tailing.[7]

-

Flow Rate: 1.0 mL/min.

-

-

Detection: UV at 254 nm (utilizing the phenyl ring absorption).

Visualizing the Separation Logic:

Caption: Chiral HPLC workflow utilizing amylose-based stationary phases for steric discrimination of the bulky tert-butyl ester.

Part 4: Stability & Handling (The "Acid Trap")

The tert-butyl ester is designed to be acid-labile.[8] This feature, while useful for deprotection, creates a stability hazard during analysis and storage.[7]

The Self-Validating Stability System:

-

The TFA Test: If you suspect your ester has hydrolyzed to the free acid, dissolve a small aliquot in neat TFA.

-

Observation: Evolution of gas (isobutene) confirms the presence of the ester.

-

NMR Confirmation: Run the post-TFA sample. The t-Bu singlet (1.4 ppm) will vanish, and the

-proton will shift downfield.

-

-

Storage Rule: Never store these derivatives in acidic buffers or chlorinated solvents (CHCl

, CH

Stability Diagram:

Caption: Acid-catalyzed hydrolysis pathway of tert-butyl esters, highlighting the irreversible loss of isobutene gas.[7]

Part 5: Application Context - Cross Coupling

When using H-Phe(3-Br)-OtBu in Suzuki-Miyaura coupling:

-

Boronic Acid Partner: Ensure the partner does not contain acidic protons that could autocatalyze ester cleavage at high temperatures.

-

Base Selection: Use mild bases (K

PO

References

-

Comparison of HPLC Separation of Phenylalanine Enantiomers. ResearchGate. (2018). Detailed protocols on chiral stationary phases for phenylalanine derivatives.

-

Tert-Butyl Esters: Stability and Protection. Organic Chemistry Portal. Comprehensive data on the stability of t-butyl esters in various pH conditions.

-

13C NMR Chemical Shift Guide. University of Wisconsin. Reference for aromatic and carbonyl carbon shifts.

-

Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Guide to isotope patterns (Br) and ester fragmentation.

Sources

- 1. youtube.com [youtube.com]

- 2. pharmacy180.com [pharmacy180.com]

- 3. chem.uoi.gr [chem.uoi.gr]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Suzuki-Miyaura coupling reactions using (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (CAS: 1241682-84-7). This unnatural amino acid serves as a critical scaffold in the synthesis of peptidomimetics and chiral API intermediates.

The meta-bromo substitution pattern offers excellent steric accessibility for cross-coupling. However, the presence of a free primary amine and a chiral

This guide presents two distinct protocols:

-

Protocol A (Robust): A stepwise protection-coupling route for maximum reliability and scale-up.

-

Protocol B (Direct): A ligand-accelerated direct coupling of the free amine for rapid analog generation.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Compound Name | (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate |

| CAS Number | 1241682-84-7 (Free Base) / 1956436-14-8 (HCl Salt) |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.19 g/mol |

| Stereochemistry | (R)-enantiomer (D-Phenylalanine derivative) |

| Reactive Handle | Aryl Bromide (C-Br bond) |

| Labile Groups | tert-Butyl ester (Acid labile); |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Critical Critical Considerations

The "Free Amine" Problem

Primary amines are potent

-

Mitigation: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) that prevent amine coordination, or protect the amine (Boc/Cbz) prior to coupling.

Stereochemical Integrity (Racemization)

The

-

Mitigation: Use weak, inorganic bases like

or

Ester Stability

The tert-butyl ester is robust against the basic conditions of Suzuki coupling but is rapidly cleaved by strong acids (TFA, HCl). It provides orthogonality if the coupling partner contains methyl/ethyl esters.

Strategic Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate protocol based on project stage and substrate complexity.

Figure 1: Strategic decision tree for coupling 3-bromo-phenylalanine derivatives. Protocol A is recommended for scale-up; Protocol B for rapid library synthesis.

Experimental Protocols

Protocol A: The "Standard" Route (N-Boc Protection)

Recommended for scale-up (>5g) or when using simple coupling partners.

Rationale: Protecting the amine as a carbamate (Boc) eliminates catalyst poisoning and reduces the acidity of the

Step 1: In-situ Protection (Optional if starting with free amine)

-

Dissolve substrate (1.0 equiv) in DCM (10 mL/g).

-

Add

(1.5 equiv) and -

Stir at RT for 2 hours. Wash with 0.5M HCl, brine, dry over

. -

Concentrate to obtain the N-Boc intermediate.

Step 2: Suzuki Cross-Coupling

-

Reagents:

-

Substrate: N-Boc-(R)-3-Br-Phe-OtBu (1.0 equiv)

-

Boronic Acid:

(1.2 – 1.5 equiv) -

Catalyst:

(3–5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Charge a reaction vial with the N-Boc substrate, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (3 cycles).

-

Add degassed Dioxane and

solution via syringe. -

Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer (

) and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Protocol B: The "Direct" Route (Free Amine)

Recommended for high-throughput screening or when protection/deprotection steps are undesirable.

Rationale: Utilizing Buchwald Ligands (SPhos) creates a bulky, electron-rich Pd-center that resists amine coordination and facilitates oxidative addition into the aryl bromide.

-

Reagents:

-

Substrate: (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst Source:

(2–5 mol%) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

-

Note: Pre-complexed SPhos-Pd-G2 or G3 catalysts are preferred if available.

-

-

Base:

(anhydrous, finely ground) (2.0 equiv) -

Solvent: Toluene/Water (10:1 ratio) or n-Butanol

-

-

Procedure:

-

Catalyst Pre-activation (if using separate Pd/Ligand): In a separate vial, stir

and SPhos in the solvent for 5 mins under Nitrogen to form the active species (solution turns from orange to pale yellow). -

Add the substrate, boronic acid, and base to the reaction vessel.

-

Add the pre-formed catalyst solution.

-

Heat to 90°C for 2–6 hours.

-

Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via reverse-phase prep-HPLC (using Ammonium Formate buffer to keep amine free) or normal phase (DCM/MeOH/NH3).

-

Mechanistic Insight: The SPhos Advantage

The success of Protocol B relies on the specific architecture of the SPhos ligand. The diagram below illustrates how SPhos facilitates the cycle while protecting the metal center from the substrate's free amine.

Figure 2: Catalytic cycle highlighting the role of SPhos. The methoxy groups and cyclohexyl rings create a "pocket" that allows the small aryl bromide to enter but excludes the substrate's amine side chain.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by free amine. | Switch to Protocol A (Protection) or increase SPhos:Pd ratio to 2:1. |

| Hydrolysis of Ester | Base is too strong or aqueous content too high. | Use anhydrous |

| Racemization | High temperature / Strong Base. | Lower temp to 60°C; extend reaction time. Switch base to |

| Protodeboronation | Unstable Boronic Acid. | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate ( |

| Pd Black Precipitate | Ligand dissociation / Oxidation. | Ensure strict inert atmosphere (Schlenk line/Glovebox). Add ligand excess.[1] |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Ma, D. (2003). Coupling Reactions of Amino Acids and Peptides.[2] Accounts of Chemical Research, 36(9), 701–708. Link

Sources

Application Note: High-Fidelity Functionalization of the Bromine Group in (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Executive Summary

This guide details the strategic functionalization of the meta-bromine handle in (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate. This scaffold is a critical "chiral pool" building block for peptidomimetics and proteolysis-targeting chimeras (PROTACs). The 3-bromo substituent offers a versatile platform for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, and Miyaura Borylation).

However, this substrate presents two specific challenges that this protocol addresses:

-

Chemo-selectivity: The free primary amine (

) can poison Pd-catalysts or undergo competitive N-arylation. -

Stereochemical Integrity: The

-proton is acidic (pKa ~25). The use of strong bases (e.g.,

This guide provides a self-validating workflow prioritizing N-protection and mild, racemization-suppressing coupling conditions.

Strategic Workflow & Decision Tree

The following diagram outlines the decision logic for functionalizing this scaffold. The critical control point is the initial N-protection to ensure catalyst longevity and suppress side reactions.

Figure 1: Strategic workflow for the functionalization of (R)-3-Br-Phe-OtBu. N-protection is the requisite first step to ensure high yields and enantiopurity.

Pre-Reaction Phase: N-Protection (Mandatory)

Rationale: Conducting Pd-catalyzed cross-coupling on the free amine substrate leads to diminished yields due to Pd-coordination by the amine and potential N-arylation byproducts. We recommend Boc-protection as it allows for a single-step global deprotection (removing both N-Boc and O-tBu) using TFA at the end of the synthesis.

Protocol A: N-Boc Protection

-

Reagents: (Boc)₂O (1.1 equiv), TEA (2.0 equiv), DCM.

-

Procedure:

-

Dissolve (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (1.0 mmol) in DCM (5 mL).

-

Add Triethylamine (TEA, 2.0 mmol) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (ninhydrin stain will disappear).

-

Wash with 1M citric acid (removes TEA), brine, dry over MgSO₄, and concentrate.

-

-

Yield Expectation: >95%.

-

Checkpoint: Product should be a white solid/foam. Confirm absence of free amine by NMR.

Functionalization Protocols

Protocol B: Racemization-Free Suzuki-Miyaura Coupling

Objective: Create a C-C bond between the 3-bromo position and an aryl boronic acid.

Challenge: Standard bases like

| Parameter | Condition | Reason |

| Catalyst | Active Pd(0) source when reduced in situ. | |

| Ligand | SPhos (10 mol%) | Electron-rich/bulky; accelerates coupling of hindered bromides; prevents Pd-black formation. |

| Base | Milder than carbonates/alkoxides; reduces risk of | |

| Solvent | Toluene : Water (10:1) | Biphasic system solubilizes inorganic base while protecting the organic ester. |

| Temp | 80 °C | Sufficient for activation but below the threshold for rapid thermal racemization. |

Step-by-Step:

-

Charge: In a reaction vial, combine N-Boc-(R)-3-Br-Phe-OtBu (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

(5 mol%), SPhos (10 mol%), and -

Degas: Seal vial and purge with Argon/Nitrogen for 5 minutes (critical to prevent homocoupling).

-

Solvent: Add degassed Toluene/Water (10:1, 0.1 M concentration relative to substrate).

-

React: Heat to 80 °C for 4–12 hours. Monitor by HPLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water. Dry organic phase.

-

Validation: Check Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Protocol C: Buchwald-Hartwig Amination (C-N Bond)

Objective: Introduce an amine at the 3-position.

Critical Note: Do NOT use

Step-by-Step:

-

Catalyst System: Use BrettPhos Pd G3 precatalyst (2–5 mol%) for primary amines, or RuPhos Pd G3 for secondary amines. These precatalysts activate at room temperature.

-

Base:

(2.0 equiv). Must be anhydrous. -

Solvent: 1,4-Dioxane (anhydrous).

-

Reaction: Stir at 80–100 °C under Argon.

-

Note: If the coupling partner is an aliphatic amine, conversion is usually fast (<4 h). Aniline derivatives may require overnight heating.

-

Protocol D: Miyaura Borylation (Synthesis of Boronate Ester)

Objective: Convert the Aryl-Br to Aryl-Bpin for use as a nucleophile in subsequent reactions.

Step-by-Step:

-

Reagents: N-Boc-(R)-3-Br-Phe-OtBu (1.0 equiv), Bis(pinacolato)diboron (

, 1.1 equiv), -

Catalyst:

(3 mol%). -

Solvent: DMSO (dry). Note: DMSO accelerates this specific reaction significantly compared to Dioxane.

-

React: Heat at 80 °C for 2–4 hours.

-

Workup: Extract with

(avoid EtOAc as Bpin esters can be sticky on silica; ether extraction is cleaner). -

Stability: The resulting Aryl-Bpin is stable on silica gel but should be stored at 4 °C.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical checkpoints must be met.

| Checkpoint | Method | Acceptance Criteria |

| Conversion | LC-MS | >95% consumption of Aryl-Br; Mass = Target + H⁺. |

| Chirality | Chiral HPLC | >98% ee.[2] Comparison with racemic standard is required for first batch. |

| Integrity | ¹H-NMR | Integration of |

Racemization Troubleshooting

If loss of optical purity is observed (>5% racemization):

-

Lower Temperature: Reduce reaction temp to 60 °C and extend time.

-

Change Base: Switch

to Sodium Succinate . This weak base is documented to preserve chirality in sensitive phenylglycine/phenylalanine derivatives [1]. -

Ligand Switch: Use XPhos , which allows for room temperature Suzuki coupling of many aryl bromides.

References

-

Prieto, M., et al. (2007).[3] Racemization in Suzuki Couplings: A Quantitative Study Using 4-Hydroxyphenylglycine and Tyrosine Derivatives as Probe Molecules. Journal of Organic Chemistry. Link

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[4] Link

-

Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Surry, D. S.[5] & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chemscene.com [chemscene.com]

- 3. Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Scale-Up Synthesis of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Introduction

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate is a valuable chiral building block in the synthesis of various pharmaceutically active compounds and other complex organic molecules.[1][] As a non-natural amino acid derivative, its precise stereochemistry and functional handles (the amino group, the tert-butyl ester, and the bromophenyl moiety) make it a versatile intermediate for introducing specific structural motifs that can modulate biological activity.[][3] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of reaction conditions but readily removable under mild acidic conditions.[4][5][6] This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be robust and reproducible for large-scale production.

Synthetic Strategy Overview

Several strategies exist for the synthesis of chiral α-amino acids, including chiral auxiliary-mediated synthesis, asymmetric catalysis, and enzymatic resolutions.[7][8] For the scale-up synthesis of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate, a practical and efficient approach involves the asymmetric hydrogenation of a suitable prochiral precursor. This method is often favored in industrial settings due to its high efficiency, excellent enantioselectivity, and the use of catalytic amounts of the chiral inducing agent.[9][10]

An alternative and increasingly popular approach involves biocatalysis, utilizing enzymes such as transaminases or phenylalanine ammonia lyases (PAL).[11][12][13][14] These enzymatic methods offer high stereoselectivity under mild reaction conditions and are environmentally benign.[15][16]

This guide will focus on a chemo-catalytic approach involving asymmetric hydrogenation, which is a well-established and scalable method. The general workflow is depicted below:

Caption: General workflow for the synthesis of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate.

Detailed Protocols

PART 1: Synthesis of (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid (Azlactone precursor)

This initial step involves the condensation of 3-bromobenzaldehyde with N-acetylglycine to form the corresponding azlactone, which is then hydrolyzed in situ to the acrylic acid derivative. This is a crucial precursor for the asymmetric hydrogenation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Bromobenzaldehyde | 185.02 | 185 g | 1.0 | 1.0 |

| N-Acetylglycine | 117.10 | 128.8 g | 1.1 | 1.1 |

| Sodium Acetate (anhydrous) | 82.03 | 82 g | 1.0 | 1.0 |

| Acetic Anhydride | 102.09 | 300 mL | - | - |

| Water | 18.02 | As needed | - | - |

| Acetone | 58.08 | As needed | - | - |

Procedure:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-bromobenzaldehyde (185 g, 1.0 mol), N-acetylglycine (128.8 g, 1.1 mol), and anhydrous sodium acetate (82 g, 1.0 mol).

-

Add acetic anhydride (300 mL) to the flask.

-

Heat the mixture to reflux (approximately 140 °C) with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add water (500 mL) to the reaction mixture to hydrolyze the excess acetic anhydride and the intermediate azlactone. This step is exothermic, so careful addition and cooling may be necessary.

-

Stir the mixture vigorously for 1 hour. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system, such as acetone/water, to afford pure (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid as a crystalline solid.

-

Dry the product under vacuum at 50-60 °C.

PART 2: Asymmetric Hydrogenation to N-acetyl-(R)-3-bromophenylalanine

This is the key stereochemistry-defining step. The choice of the chiral catalyst is critical for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine ligands are commonly employed.[9][10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid | 298.12 | 298 g | 1.0 | 1.0 |

| [Rh(COD)2]BF4 | 406.09 | 0.406 g | 0.001 | 0.001 |

| (R)-BINAP | 622.68 | 0.685 g | 0.0011 | 0.0011 |

| Methanol (degassed) | 32.04 | 2 L | - | - |

| Hydrogen Gas | 2.02 | 50-100 psi | - | - |

Procedure:

-

In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [Rh(COD)2]BF4 (0.406 g, 0.001 mol) and (R)-BINAP (0.685 g, 0.0011 mol) in degassed methanol (100 mL). Stir for 30 minutes.

-

Charge a high-pressure hydrogenation reactor with (Z)-2-acetamido-3-(3-bromophenyl)acrylic acid (298 g, 1.0 mol) and degassed methanol (1.9 L).

-

Transfer the catalyst solution to the reactor via cannula.

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by HPLC to confirm the consumption of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude N-acetyl-(R)-3-bromophenylalanine. This can be used in the next step without further purification.

PART 3: tert-Butylation and N-Deprotection

The final steps involve the protection of the carboxylic acid as a tert-butyl ester followed by the removal of the N-acetyl group to yield the target compound.

Caption: Workflow for the final esterification and deprotection steps.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-acetyl-(R)-3-bromophenylalanine | 300.14 | ~300 g | ~1.0 |

| Dichloromethane (DCM) | 84.93 | 2 L | - |

| Isobutylene | 56.11 | Excess | - |

| Sulfuric Acid (conc.) | 98.08 | Catalytic | - |

| Hydrochloric Acid (6M) | 36.46 | 1 L | - |

| Sodium Bicarbonate (sat. aq. solution) | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Magnesium Sulfate (anhydrous) | 120.37 | As needed | - |

Procedure:

-

Esterification:

-

Suspend the crude N-acetyl-(R)-3-bromophenylalanine in dichloromethane (2 L) in a pressure-rated vessel.

-

Cool the mixture to -10 °C.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Bubble isobutylene gas through the reaction mixture for 4-6 hours while maintaining the temperature. The reaction can be monitored by TLC or LC-MS.

-

Alternatively, the ester can be formed using di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]

-

Once the esterification is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

N-Deprotection:

-

To the crude N-acetyl-(R)-3-bromophenylalanine tert-butyl ester, add 6M hydrochloric acid (1 L).

-

Heat the mixture to reflux for 4-6 hours. Monitor the deprotection by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the product with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification:

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.).

-

Elemental Analysis: To confirm the elemental composition.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Hydrogen gas is highly flammable. The hydrogenation step must be carried out in a properly rated and maintained high-pressure reactor by trained personnel.

-

Concentrated acids (sulfuric and hydrochloric) are highly corrosive. Handle with extreme care.

-

Isobutylene is a flammable gas. Ensure proper handling and storage.

References

- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin

- Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters.

- Chiral Amino Acids Synthesis.

- Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PMC.

- Synthesis of Amino Acids. Organic Chemistry | OpenStax.

- The large scale synthesis of "unn

- Photo-Driven Enantioselective α-Amino Ester Synthesis. Mirage News.

- Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.

- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Benchchem.

- New method boosts production of non-n

- Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones.

- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

- Hydrolysis of tert-butyl esters present in N-protected amino acids.

- Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry (RSC Publishing).

- Preparation of enantiomerically pure pyridyl amino acids

- A Simple and Powerful tert-Butyl

- Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

- The Large-Scale Synthesis of Unnatural Amino Acids.

- Unnatural Amino Acids: Definition, Synthesis, and Applic

- tert-Butyl Esters. Organic Chemistry Portal.

- Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.

- Fluorinated phenylalanines: synthesis and pharmaceutical applic

- Recent advances in the catalytic asymmetric synthesis of beta-amino acids.

- Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing.

- Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative.

- Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides.

- Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews (RSC Publishing).

- Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade.

- (R)-tert-Butyl 2-amino-3-(3-bromophenyl)

- (R)-tert-Butyl 2-amino-3-(3-bromophenyl)

- (R)-tert-Butyl 2-amino-3-(3-bromophenyl)

- (R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid.

- Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Arom

- (R)-tert-Butyl 2-amino-3-(3-bromophenyl)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 8. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The large scale synthesis of "unnatural" amino acids [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemscene.com [chemscene.com]

- 18. (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride | 1956436-14-8 [sigmaaldrich.com]

- 19. (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (1 x 250 mg) | Reagentia [reagentia.eu]

Troubleshooting & Optimization

purification strategies for crude (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Topic: Purification Strategies for Crude (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate Audience: Researchers, Scientists, and Drug Development Professionals.[1][2]

Compound: (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

CAS: 1241682-84-7 | Molecular Weight: 300.19 (Free Base) / 336.65 (HCl Salt)[1][2][3]

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with purifying this unnatural phenylalanine derivative. Unlike standard amino acids, the combination of the bulky tert-butyl ester (acid-labile) and the 3-bromophenyl moiety (lipophilic, electron-withdrawing) creates a unique purification profile that requires strict adherence to pH and temperature controls.[1][2]

🔎 Part 1: Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My crude product is a dark, viscous oil that refuses to crystallize. How do I stabilize it?

Diagnosis: The free base of this compound is naturally an oil or low-melting solid due to the flexibility of the tert-butyl group and the asymmetry of the meta-bromo substituent.[2] Dark color usually indicates oxidized impurities or remaining coupling reagents (e.g., isobutylene oligomers).[2] The Fix: Do not attempt to crystallize the free base directly. Convert it to the Hydrochloride (HCl) salt .[2][4][5]

-

Why? The HCl salt disrupts the crystal lattice energy barrier, turning the oil into a stable, white solid [1].

-

Protocol: Dissolve the oil in anhydrous diethyl ether or EtOAc. Cool to 0°C. Add 1.05 equivalents of 1M HCl in ether (or dioxane) dropwise. The salt should precipitate immediately.[2]

-

Caution: Avoid aqueous HCl for salt formation; water inclusion makes the salt hygroscopic and sticky.[2]

Q2: I lost significant mass after performing a standard 1M HCl extraction. Where did it go?

Diagnosis: You likely hydrolyzed the tert-butyl ester.[1][2] Root Cause: While tert-butyl esters are stable to base, they are highly sensitive to acid.[1][2][3] A standard wash with 1M HCl (pH < 1) at room temperature can cleave the ester to the free acid [(R)-2-amino-3-(3-bromophenyl)propanoic acid] within minutes [2].[1][2] The free acid is water-soluble and zwitterionic, meaning it stayed in your aqueous waste layer.[2] The Fix: Switch to the "Cold Citric" Protocol .

-

Limit contact time to <5 minutes.

Q3: My chiral HPLC shows racemization (loss of R-configuration). What caused this?

Diagnosis: Base-catalyzed enolization.[1][2] Root Cause: The alpha-proton is acidic due to the electron-withdrawing ester group.[1][2] If you used strong bases (e.g., NaOH, KOH) during the workup or left the compound in triethylamine (Et3N) for too long, the proton can detach, leading to a planar enolate that reprotonates racewisely [3]. The Fix:

-

Workup: Use mild bases like NaHCO3 (saturated) or K2CO3 for neutralization.[1][2][3] Never use NaOH.[1][2]

-

Chromatography: If using silica gel, minimize the concentration of Et3N (use <1%) or switch to NH4OH (0.5%) in the eluent.[3]

Q4: The compound streaks badly on silica TLC and columns. How do I get separation?

Diagnosis: Interaction between the free amine and acidic silanols on the silica surface. The Fix: "Deactivate" the silica.

-

Mobile Phase: Add 1% Triethylamine (Et3N) or 1% aqueous Ammonia to your DCM/MeOH or Hexane/EtOAc system.[1][2][3]

-

Alternative: Use amine-functionalized silica or simply convert to the HCl salt and recrystallize instead of running a column (often higher yield and purity).[1][2]

🧪 Part 2: Validated Purification Protocols

Protocol A: The "Gentle" Acid-Base Extraction (Purification of Free Base)

Use this to remove non-basic impurities (starting materials, neutral side products) without hydrolyzing the ester.[3]

| Step | Action | Critical Parameter |

| 1. Dissolution | Dissolve crude oil in EtOAc (10 mL/g). | Solvent must be neutral.[1][2] |

| 2. Acid Wash | Extract with cold (0°C) 5% Citric Acid (2 x 5 mL/g).[1][2] | Keep cold. Do not use HCl. |

| 3. Separation | Keep the Aqueous Layer (contains Product).[2][3] Discard Organic Layer (impurities).[1][2] | Product is protonated (water soluble).[1][2] |

| 4. Basification | Add fresh EtOAc to the aqueous layer.[2] Slowly add Sat. NaHCO3 until pH 8-9.[1][2] | Stop at pH 9. Do not overshoot. |

| 5. Recovery | Extract the aqueous mixture with EtOAc (3x). Dry combined organics over Na2SO4. | Remove water completely.[1][2] |

| 6. Isolation | Evaporate solvent <30°C. | Result: Purified Free Base Oil.[1][2] |

Protocol B: HCl Salt Crystallization (The Gold Standard)

Use this for final storage and maximum purity (>98%).[1][3]

-

Preparation: Dissolve 1.0 g of purified free base (from Protocol A) in 5 mL of anhydrous Diethyl Ether (or EtOAc).

-

Acidification: Cool to 0°C. Add 1.0 M HCl in Ether (or Dioxane) dropwise under nitrogen.

-

Precipitation: A white solid will form.[1][2] Stir at 0°C for 30 minutes.

-

Filtration: Filter under nitrogen (to prevent moisture absorption).[1][2] Wash the cake with cold anhydrous ether/hexane (1:1).

-

Drying: Dry under high vacuum at room temperature for 4 hours.

📊 Part 3: Decision & Workflow Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

📚 References

-

Sigma-Aldrich. (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride Product Analysis. Retrieved from [1][2]

-

Cole, K. et al. (2017).[1][2][6] "Reagent-free continuous thermal tert-butyl ester deprotection." Bioorganic & Medicinal Chemistry, 25(6).[2]

-

BenchChem. "Strategies to Prevent Racemization During Peptide Synthesis." Technical Guide. [1][2]

-

Organic Syntheses. "N-tert-Butoxycarbonyl-L-phenylalanine." Org.[1][2][3][7] Synth. 1988, Coll.[2][8] Vol. 6, 418. (General protocol for phenylalanine t-butyl ester handling). [1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Troubleshooting Solubility of Bromophenylalanine Tert-Butyl Esters

Welcome to the technical support center for bromophenylalanine tert-butyl esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the handling and solubility of these valuable but often recalcitrant synthetic building blocks. As hydrophobic derivatives of phenylalanine, these compounds require specific strategies to achieve successful dissolution for use in synthesis, screening, and other applications. This document provides in-depth, field-proven insights and practical protocols to overcome these challenges.

Understanding the Solubility Challenge: A Structural Perspective

Bromophenylalanine tert-butyl esters are characterized by significant hydrophobicity, which is the primary obstacle to their easy dissolution. This property arises from the combination of three key structural features: the brominated phenyl ring, the N-terminal tert-butoxycarbonyl (Boc) protecting group, and the C-terminal tert-butyl ester. The polar, charge-bearing functionalities of the native amino acid (the amine and carboxylic acid groups) are masked by bulky, nonpolar t-butyl groups, drastically reducing the molecule's ability to interact with polar solvents like water.[1][2]

Caption: A step-by-step decision tree for troubleshooting solubility.

References

Sources

Validation & Comparative

A Technical Guide to the 1H NMR Interpretation of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of chiral molecules is paramount. (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate, a substituted derivative of the amino acid phenylalanine, presents a unique set of spectroscopic challenges and insights. This guide provides an in-depth analysis of its 1H Nuclear Magnetic Resonance (NMR) spectrum, offering a detailed interpretation of chemical shifts and coupling constants. Furthermore, we will compare its spectral features with those of relevant structural analogs, supported by experimental data from closely related compounds, to provide a comprehensive understanding for researchers in the field.

The Structural Context: What the 1H NMR Reveals

The molecular architecture of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate dictates a specific set of proton environments, each with a characteristic resonance in the 1H NMR spectrum. The presence of a chiral center, an aromatic ring with a bromine substituent, and a bulky tert-butyl ester group all contribute to the complexity and richness of the spectral data. A thorough interpretation of this spectrum not only confirms the compound's identity but also provides valuable information about its conformational preferences.

Predicted 1H NMR Spectral Data

Based on the analysis of structurally similar compounds, the following table summarizes the predicted 1H NMR spectral data for (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate in a standard deuterated solvent such as chloroform-d (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| tert-Butyl (-C(CH₃)₃) | ~ 1.4 - 1.5 | Singlet (s) | - | 9H |

| Amino (-NH₂) | Variable (Broad) | Singlet (s) | - | 2H |

| β-Protons (-CH₂) | ~ 2.9 - 3.3 | Multiplet (m) or Doublet of Doublets (dd) | Jab, Jax, Jbx | 2H |

| α-Proton (-CH) | ~ 3.8 - 4.2 | Doublet of Doublets (dd) or Triplet (t) | Jax, Jbx | 1H |

| Aromatic Protons (Ar-H) | ~ 7.0 - 7.5 | Multiplet (m) | Jortho, Jmeta | 4H |

In-Depth Spectral Interpretation

The Upfield Region: Aliphatic Protons

-

The Tert-Butyl Singlet: The most upfield and prominent signal will be a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group , expected around δ 1.4-1.5 ppm . Its integration value of 9H makes it a key landmark in the spectrum. The absence of adjacent protons results in its characteristic singlet multiplicity. Data from N-Boc-L-phenylalanine shows a similar tert-butyl signal at approximately 1.36 ppm[1].

-

The Diastereotopic β-Protons: The two protons on the carbon adjacent to the aromatic ring (β-protons) are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will likely exhibit distinct chemical shifts, appearing as a multiplet or two separate doublet of doublets in the range of δ 2.9-3.3 ppm . They are coupled to each other (geminal coupling, Jab) and to the α-proton (vicinal coupling, Jax and Jbx). For the analogous 3-bromo-DL-phenylalanine, these protons are predicted to be in a similar range[2].

-

The α-Proton: The proton on the chiral carbon (α-proton) is deshielded by the adjacent amino and ester functionalities, and is expected to resonate between δ 3.8 and 4.2 ppm [2]. Its multiplicity will be a doublet of doublets (or a triplet if the coupling constants to the two β-protons are similar) due to coupling with the two diastereotopic β-protons (Jax and Jbx).

-

The Labile Amino Protons: The two protons of the primary amine will appear as a broad singlet at a variable chemical shift, the position and broadness of which are dependent on concentration, temperature, and solvent. This signal can be confirmed by a D₂O exchange experiment, where it will disappear.

The Downfield Region: Aromatic Protons

The 3-bromophenyl group gives rise to a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm . The four aromatic protons are chemically non-equivalent and will exhibit a characteristic splitting pattern based on their ortho and meta coupling constants.

-

H-2' and H-6': The protons ortho to the bromine atom will be influenced by its electron-withdrawing inductive effect and will likely be the most downfield of the aromatic signals.

-

H-4' and H-5': The remaining two protons will have chemical shifts determined by their position relative to the bromine and the alkyl substituent.

The expected coupling constants are:

-

Jortho ≈ 7-9 Hz

-

Jmeta ≈ 2-3 Hz

-

Jpara ≈ 0-1 Hz

The intricate splitting pattern in this region can often be resolved at higher magnetic field strengths and can be a key identifier for the substitution pattern on the aromatic ring.

Comparative Analysis: Insights from Structural Analogs

To further refine our interpretation, we can compare the expected spectrum of our target molecule with experimental data from closely related compounds.

Comparison with N-Boc-(S)-3-Bromophenylalanine

The N-Boc protected version of 3-bromophenylalanine provides an excellent comparison. The key difference is the presence of the Boc protecting group on the amine. This will generally shift the α-proton slightly downfield due to the electron-withdrawing nature of the carbamate. The rest of the spectrum, particularly the aromatic and β-proton regions, is expected to be very similar.

Comparison with (R)-tert-Butyl 2-amino-3-phenylpropanoate

Removing the bromine atom from the phenyl ring to give the parent phenylalanine derivative allows us to observe the effect of the bromo substituent. The aromatic region of the unsubstituted analog will be simpler, often appearing as a multiplet centered around δ 7.2-7.3 ppm. The bromine atom in our target molecule is expected to cause a slight downfield shift of the aromatic protons due to its inductive effect.

Experimental Protocol for 1H NMR Acquisition

For researchers seeking to acquire their own data, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving the aromatic couplings).

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualizing the Structure and Key Interactions

The following diagrams, generated using Graphviz, illustrate the molecular structure with proton assignments and a decision tree for interpreting the multiplicities of the aliphatic protons.

Figure 1: Molecular structure of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate with key protons labeled.

Figure 2: Decision tree for the multiplicity of the α and β protons.

Conclusion

The 1H NMR spectrum of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate is a rich source of structural information. A detailed analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of all protons in the molecule. By comparing the expected spectrum with data from close structural analogs, we can confidently predict the spectral features and understand the influence of each functional group on the proton resonances. This guide serves as a valuable resource for researchers working with this and similar chiral building blocks, enabling them to confidently interpret their NMR data and accelerate their research and development efforts.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. Retrieved from [Link]

Sources

mass spectrometry characterization of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Publish Comparison Guide: Mass Spectrometry Characterization of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Executive Summary

This guide provides a technical roadmap for the structural validation of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (CAS: 1241682-84-7). As a chiral non-canonical amino acid ester, this compound serves as a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents targeting protein-protein interactions.

Effective characterization requires distinguishing this specific ester from its free acid analogs, regioisomers (2-bromo or 4-bromo), and synthesis byproducts. This guide compares ionization modalities (ESI vs. APCI) and resolution tiers (QqQ vs. Orbitrap/Q-TOF), establishing a self-validating protocol for R&D applications.

Part 1: Strategic Method Selection

The choice of mass spectrometry interface defines the quality of the spectral data. Below is a comparative analysis of the primary alternatives for this specific amino acid derivative.

Ionization Source Comparison: ESI vs. APCI

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Target |

| Mechanism | Ion evaporation from charged droplets (Soft ionization). | Corona discharge mediated proton transfer (Gas phase). | ESI Preferred |

| Thermal Stress | Low. Ideal for thermally labile esters. | High. Heated nebulizer (>350°C) can induce premature loss of the tert-butyl group. | ESI |

| Sensitivity | High for protonated amines ( | Moderate. Better for neutral non-polar compounds. | ESI |

| Fragmentation | Minimal in-source fragmentation. Preserves molecular ion. | Significant in-source fragmentation often observed. | ESI |

Expert Insight: The tert-butyl ester moiety is acid- and heat-labile. APCI sources often degrade the molecule into its free acid form (

) before it enters the mass analyzer, leading to false identification. ESI is the mandatory standard for this compound.

Analyzer Resolution Comparison: Triple Quad vs. HRMS

-

Triple Quadrupole (QqQ): Best for quantification (e.g., PK studies). It monitors specific transitions (MRM) but cannot resolve isobaric interferences or confirm elemental composition.

-

High-Resolution MS (Orbitrap/Q-TOF): Best for characterization. It resolves the specific mass defect of Bromine and confirms the isotopic envelope, ruling out impurities like des-bromo or chloro-analogs.

Part 2: Deep Characterization & Fragmentation Analysis

This section details the specific spectral fingerprints required to validate the compound.

The Isotopic Fingerprint (The "Bromine Signature")

Unlike standard amino acids, the presence of a bromine atom creates a distinct 1:1 doublet in the molecular ion cluster due to the natural abundance of

-

Target Formula:

-

Monoisotopic Mass (

): ~300.05 Da -

Observed Spectra (

):-

m/z 300.05 (100% relative abundance)

-

m/z 302.05 (~98% relative abundance)

-

Validation Check: If your spectrum shows a dominant single peak at m/z 300 without the m/z 302 partner, the compound has likely debrominated (replaced by H) or is a different impurity.

MS/MS Fragmentation Pathway

Structural confirmation relies on collision-induced dissociation (CID). The fragmentation follows a predictable, sequential loss pattern characteristic of amino acid tert-butyl esters.

-

Primary Transition (Neutral Loss): The most labile bond is the ester oxygen-carbon bond. The tert-butyl group is lost as isobutene (neutral, 56 Da) via a mechanism resembling a McLafferty rearrangement or charge-remote fragmentation.

-

Precursor: m/z 300/302

-

Product: m/z 244/246 (Free Acid Cation)

-

-

Secondary Transition (Immonium Ion Formation): The free acid typically undergoes decarboxylation and amine-driven cleavage to form the immonium ion. This ion retains the brominated aromatic side chain, serving as a diagnostic marker for the regio-chemistry of the phenyl ring.

-

Precursor: m/z 244/246

-

Product: m/z 198/200 (Brominated Immonium Ion)

-

Visualization of Signaling Pathway

Caption: Figure 1: Step-wise fragmentation of the protonated parent ion. The retention of the Br isotope pattern (doublet) across all fragments validates the core structure.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a UHPLC-Q-TOF system but is adaptable to Triple Quadrupoles.

Reagents & Preparation

-

Solvent A: Water + 0.1% Formic Acid (FA).

-

Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Sample Diluent: 50:50 ACN:Water (Avoid alcohols like MeOH to prevent transesterification during storage).

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 2.1 x 50mm, 1.7 µm) | Standard retention for hydrophobic aromatics. |

| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |

| Gradient | 5% B to 95% B over 5 min | Ensures separation from polar synthesis byproducts. |

| Source Temp | 300°C (Max) | Prevent thermal degradation of the t-butyl ester. |

| Capillary Voltage | 3.5 kV | Standard positive mode ionization. |

| Collision Energy | Stepped (15, 30, 45 eV) | Low energy preserves parent; high energy reveals immonium ions. |

Step-by-Step Workflow

-

Blank Injection: Inject pure diluent to assess system carryover.

-

Standard Injection (1 µg/mL): Inject the target compound.

-

Data Review (The "3-Point Check"):

-

Check 1: Is the Retention Time (RT) consistent with a hydrophobic ester (later eluting than free acid)?

-

Check 2: Does the MS1 spectrum show the m/z 300/302 doublet?

-

Check 3: Does the MS2 spectrum show the dominant loss of 56 Da (m/z 244)?

-

Part 4: Decision Matrix for Method Application

Use this flow to determine the appropriate analysis mode based on your research stage.

Caption: Figure 2: Decision matrix matching the analytical goal to the optimal mass spectrometry configuration.

References

-

McLafferty, F. W. (1959).[1] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[1] Link

-

Mawhinney, T. P., et al. (1986).[2] "Analysis of amino acids as their tert.-butyldimethylsilyl derivatives by gas-liquid chromatography and mass spectrometry." Journal of Chromatography A, 358, 231-242.[2] Link

-

Gross, M. L. (2004).[1] "Focus in honor of Fred McLafferty... for the discovery of the 'McLafferty Rearrangement'." Journal of the American Society for Mass Spectrometry, 15(7), 951–955.[1] Link

-

Sigma-Aldrich. (n.d.). "Product Specification: (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate." Sigma-Aldrich Catalog. Link

-

Biotage. (2023).[3] "When should I choose APCI or ESI for my flash column chromatography?" Biotage Blog. Link

Sources

Technical Comparison Guide: Optical Rotation & Characterization of (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

Executive Summary & Technical Context[1][2][3][4][5][6][7]

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate (also known as D-3-Bromophenylalanine tert-butyl ester) is a critical chiral intermediate in the synthesis of peptidomimetics and small-molecule inhibitors. The introduction of the meta-bromo substituent on the phenylalanine ring provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and alters the electronic properties of the aromatic system, while the tert-butyl ester serves as an acid-labile protecting group that increases lipophilicity during intermediate steps.

This guide addresses a common challenge in the literature: the scarcity of specific optical rotation data for the tert-butyl ester derivative compared to the free acid. We provide a comparative analysis of expected values, a self-validating protocol for determination, and a synthesis workflow to ensure enantiomeric excess (ee).

Comparative Optical Rotation Profile

The optical rotation (

Table 1: Comparative Optical Rotation Data ( )

| Compound | Configuration | State | Solvent | Value ( | Source/Analog Basis |

| (R)-3-Br-Phe-OtBu | (R) / D | HCl Salt | EtOH | Expected: -40 to -50 | Inferred from L-Phe-OtBu |

| (S)-Phe-OtBu | (S) / L | HCl Salt | EtOH (c=2) | +47.0 | Sigma-Aldrich Standard [1] |

| (S)-Phe-OtBu | (S) / L | Free Base | CHCl | +17.2 | ChemicalBook [2] |

| (S)-3-Br-Phe-OH | (S) / L | Free Acid | 1N NaOH (c=2) | +3.0 | Chem-Impex [3] |

| (R)-3-Br-Phe-OH | (R) / D | Free Acid | 1N NaOH | Expected: -3.0 | Mirror Image Rule |

Technical Insight:

-

Inversion of Sign: Natural L-Phenylalanine derivatives (S-configuration) typically exhibit positive (+) rotation in ethanol as HCl salts. Therefore, the target (R)-enantiomer (D-configuration) will exhibit a negative (-) rotation.

-

Substituent Effect: The meta-bromo substitution adds mass but typically does not invert the sign of rotation compared to the parent phenylalanine backbone, though it may slightly dampen the magnitude.

-

Salt vs. Free Base: Note the drastic difference between the salt (+47

) and free base (+17

Experimental Protocol: Synthesis & Verification

To obtain an accurate optical rotation value, the compound must be synthesized with high enantiomeric purity. The following workflow utilizes 3-Bromo-D-phenylalanine as the starting material.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Acid-catalyzed transesterification route for tert-butyl ester formation. This method avoids the use of hazardous isobutylene gas.

Detailed Methodology

Step 1: Esterification

-

Suspend 3-Bromo-D-phenylalanine (1.0 eq) in tert-butyl acetate (excess, acts as solvent).

-

Add 70% Perchloric acid (1.5 eq) dropwise at 0°C.

-

Warm to room temperature and stir for 18 hours.

-

Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The free acid will disappear, and a less polar spot (ester) will appear.

Step 2: Workup & Isolation (Free Base)

-

Cool the mixture and wash with 1N NaOH (keep pH ~10 to ensure free base form) and brine.

-

Extract with Ethyl Acetate.[1] Dry over Na

SO -

Concentrate in vacuo to yield the oily free base.

Step 3: Salt Formation (Critical for Rotation Stability)

-

Dissolve the oil in minimal diethyl ether.

-

Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

-

Filter the white precipitate. Recrystallize from EtOH/Et

O if necessary to remove trace impurities that affect rotation.

Self-Validating Polarimetry Protocol

Do not rely solely on literature values. Validate your specific batch using this internal check:

-

Blanking: Zero the polarimeter with the exact solvent batch (e.g., Absolute Ethanol) used for the sample.

-

Preparation: Prepare a solution of c = 1.0 (10 mg/mL) or c = 2.0 (20 mg/mL).

-

Note: Ensure the sample is fully dissolved; turbidity causes light scattering and erroneous readings.

-

-

Measurement: Record

at 589 nm (Sodium D line). -

Validation (The "Mirror Test"):

-

If available, measure the (S)-enantiomer (L-isomer) under identical conditions.

-

The values should be equal in magnitude and opposite in sign (e.g., -45.0

vs +45.2 -

If the magnitudes differ by >5%, suspect chiral impurity or chemical contamination.

-

Chiral Purity Determination (HPLC)

Optical rotation is a bulk property and can be misleading if impurities have high specific rotations. Confirm enantiomeric excess (ee) using Chiral HPLC before trusting the

-

Column: CHIRALPAK® AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic absorption) [4].

-

Acceptance Criteria: ee > 98.0% for reliable optical rotation standards.

References

-

Sigma-Aldrich. L-Phenylalanine tert-butyl ester hydrochloride Product Specification. CAS 15100-75-1.[2][3] Link

-

ChemicalBook. (S)-3-Phenylalanine t-butyl ester Properties and Safety. CAS 16874-17-2.[4][5][6] Link

-

Chem-Impex International. 3-Bromo-L-phenylalanine Product Data. CAS 82311-69-1.[7][8] Link

-

Royal Society of Chemistry. Supplementary Information: Synthesis of Quaternary α-Amino Acid Derivatives. (Provides HPLC conditions for similar nitro-phenylalanine derivatives). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Phenylalanine tert-butyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (s)-3-phenylalanine t-butyl ester | CAS#:16874-17-2 | Chemsrc [chemsrc.com]

- 5. (S)-3-PHENYLALANINE T-BUTYL ESTER | 16874-17-2 [chemicalbook.com]

- 6. (S)-3-PHENYLALANINE T-BUTYL ESTER | 16874-17-2 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Infrared Spectroscopy Analysis of Amino Acid tert-Butyl Esters: A Comparative Technical Guide

Executive Summary

The tert-butyl (t-Bu) ester is a cornerstone protecting group in peptide synthesis and medicinal chemistry, prized for its resistance to basic hydrolysis and nucleophilic attack while remaining cleanly labile to moderate acid (e.g., TFA). For drug development professionals, the rapid and unambiguous validation of t-butyl ester formation—and its subsequent removal—is critical.

While NMR is definitive, Infrared (IR) Spectroscopy offers a superior high-throughput, real-time monitoring capability. This guide provides an objective technical comparison of amino acid tert-butyl esters against their methyl/ethyl and free acid counterparts. It establishes a self-validating IR protocol to confirm esterification efficacy and purity without the need for time-consuming chromatographic separation.

Strategic Role in Drug Development

In the context of solid-phase peptide synthesis (SPPS) and prodrug design, the selection of the ester moiety dictates the synthetic strategy.

-

Orthogonality: Unlike methyl or ethyl esters (cleaved by saponification), t-butyl esters are stable to base. This allows for the selective removal of

-terminal protecting groups (like Fmoc) using piperidine without disturbing the -

Steric Bulk: The bulky tert-butyl group suppresses diketopiperazine formation, a common side reaction with methyl esters of proline or glycine.

The Analytical Challenge

Distinguishing a tert-butyl ester from a methyl ester or the starting carboxylic acid requires identifying subtle vibrational shifts. This guide isolates those specific frequency markers.

Comparative Analysis: t-Butyl Esters vs. Alternatives

The following table contrasts the physicochemical and spectral properties of tert-butyl esters with common alternatives.

Table 1: Comparative Profile of Amino Acid C-Terminal Protection

| Feature | tert-Butyl Ester (-OtBu) | Methyl/Ethyl Ester (-OMe/OEt) | Benzyl Ester (-OBn) | Free Amino Acid (Zwitterion) |

| Stability | Base Stable, Acid Labile (TFA) | Base Labile, Acid Stable | Hydrogenolysis Labile, Acid Stable | N/A |

| IR C=O Frequency | 1730 – 1740 cm⁻¹ (Lower due to +I effect) | 1740 – 1750 cm⁻¹ | 1735 – 1745 cm⁻¹ | 1550 – 1610 cm⁻¹ (Asymmetric -COO⁻) |

| Key IR Fingerprint | "t-Butyl Doublet" (1395 & 1365 cm⁻¹) | Single band ~1380 cm⁻¹ (weak) | C-H Aromatic Overtones (1900-1700 cm⁻¹) | Broad NH₃⁺ bands (3100-2600 cm⁻¹) |

| Deprotection Monitoring | Disappearance of 1365 cm⁻¹ band | Disappearance of 1745 cm⁻¹ band | Disappearance of 690/740 cm⁻¹ (monosub.) | Appearance of broad OH stretch |

Expert Insight: The "t-Butyl Doublet" is the most reliable Go/No-Go indicator. While the Carbonyl (

) shift is useful, it can be obscured by solvent effects. The skeletal vibration of the t-butyl group at ~1365 cm⁻¹ is distinct and rarely overlaps with other amino acid side chains (except perhaps Valine/Leucine, which requires careful baseline subtraction).

Deep Dive: IR Spectral Interpretation

To validate the synthesis of an amino acid tert-butyl ester, you must confirm three distinct spectral regions.

Region 1: The Carbonyl Stretch (1750 – 1700 cm⁻¹)

-

Mechanism: The esterification of the carboxylic acid removes the resonance equivalence of the carboxylate ion (

). -

Observation: The broad, lower-frequency band of the zwitterionic carboxylate (1550–1610 cm⁻¹) disappears. A sharp, intense band appears at 1730–1740 cm⁻¹ .

-

Nuance: The tert-butyl group is electron-donating (+I effect). This increases the electron density on the single-bonded ester oxygen, which strengthens the resonance contribution to the carbonyl, slightly lowering the

bond order compared to a methyl ester. Consequently, t-butyl esters often appear 5–10 cm⁻¹ lower than their methyl analogs.

Region 2: The "tert-Butyl Doublet" (1400 – 1350 cm⁻¹)

-

Mechanism: This feature arises from the symmetric bending (scissoring) and rocking vibrations of the methyl groups on the quaternary carbon. The interaction between the three methyl groups causes a splitting of the vibrational mode.

-

Observation: Look for a split peak (doublet) of medium intensity:

-

Band A: ~1395 cm⁻¹

-

Band B: ~1365 cm⁻¹ (The "Umbrella" mode)

-

-

Validation: If this doublet is absent, you have likely formed a mixed anhydride or failed to esterify, even if a carbonyl peak is present.

Region 3: The N-H Stretch (3500 – 3300 cm⁻¹)

-

Mechanism: Free amino acids exist as zwitterions (

), showing broad, multiple bands from 3100–2600 cm⁻¹. -

Observation: Upon esterification (typically isolated as a free base or HCl salt), the zwitterionic character is lost.

-

Free Base: Sharp doublet at ~3400 & 3300 cm⁻¹ (Asymmetric/Symmetric

stretch). -

HCl Salt: Broad band ~3000 cm⁻¹ (

stretch), but distinct from the zwitterionic "fermi resonance" clutter.

-

Experimental Protocol: Synthesis & IR Validation

Objective: Synthesize L-Phenylalanine tert-butyl ester and validate using IR. Scale: 10 mmol Safety: Isobutylene is a flammable gas; work in a ventilated hood.

Phase 1: Acid-Catalyzed Addition (Isobutylene Method)

-

Setup: Place 10 mmol of L-Phenylalanine in a pressure-rated vessel (Parr reactor or heavy-walled glass tube).

-

Solvent: Add 15 mL of Dioxane and 1 mL of conc.

(Catalyst). -

Reactant: Condense 15 mL of Isobutylene (gas) into the vessel at -78°C (Dry ice/Acetone bath).

-

Reaction: Seal vessel and stir at Room Temperature (25°C) for 24 hours.

-

Why? The acid protonates the carboxylic acid, making it susceptible to attack by the alkene (isobutylene), forming the stable t-butyl cation intermediate.

-

-

Quench: Pour mixture into 50 mL cold 1N NaOH / Ethyl Acetate (biphasic). Extract organic layer.[1][2]

-

Isolation: Dry organic layer (

), filter, and concentrate in vacuo.

Phase 2: IR Validation Workflow (ATR-FTIR)

Method: Attenuated Total Reflectance (ATR) on Diamond Crystal. Resolution: 4 cm⁻¹.[3] Scans: 16.

-

Background: Collect air background.

-

Sample Loading: Place ~2 mg of the resulting oil/solid on the crystal. Apply high pressure.

-

Data Acquisition: Scan from 4000 to 600 cm⁻¹.

-

Analysis Criteria (Pass/Fail):

| Region | Target Wavenumber | Criteria for "PASS" |

| Carbonyl | 1735 ± 5 cm⁻¹ | Sharp, Strong Intensity. |

| Fingerprint | 1365 ± 5 cm⁻¹ | Distinct peak present (t-Bu deformation). |

| Contaminant | 1700 - 1710 cm⁻¹ | ABSENT (Indicates unreacted acid or dimer). |

| Contaminant | 3200 - 2500 cm⁻¹ | ABSENT (Broad "COOH" dimer stretch). |

Visualization: Logic & Workflow

The following diagram illustrates the decision logic for selecting the tert-butyl ester and the workflow for validating its formation and deprotection.

Caption: Decision tree for selecting tert-butyl protection and the IR spectral validation logic required to confirm synthesis success.

Troubleshooting & Common Pitfalls

The "Hidden" Acid Peak

-

Issue: A shoulder appears at ~1710 cm⁻¹ on the main ester band.

-

Cause: Incomplete esterification or partial hydrolysis due to moisture. The free carboxylic acid dimer absorbs here.

-

Solution: Re-dissolve in ether and wash with 5%

to remove unreacted acid.

Confusion with Valine/Leucine

-

Issue: The amino acids Valine and Leucine already possess isopropyl groups that generate a doublet near 1380/1360 cm⁻¹.

-

Resolution: For these specific amino acids, the "t-Butyl Doublet" is not diagnostic. Instead, rely on the C-O-C asymmetric stretch in the 1250–1150 cm⁻¹ region. The t-butyl ester will show a strong, complex band pattern here that differs from the simpler isopropyl side chain vibrations.

Salt Form Interference

-

Issue: If the product is isolated as the HCl salt, the

bending mode (~1600 cm⁻¹) can broaden and overlap with the carbonyl region. -

Resolution: Perform a "mini-workup" on a small aliquot: Add 1 drop of

to the IR sample to liberate the free base, sharpening the spectrum for analysis.

References

-

Anderson, G. W., & Callahan, F. M. (1960).[4] t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.[4] Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR characteristic bands and the "Rule of Three" for esters).

-

BenchChem Technical Support. (2025). Monitoring t-Butyl Ester Deprotection Reactions. Link

-

Azev, V. N., et al. (2023).[5] Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry. Link

-

LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Link

Sources

Comparative Guide: Protecting Groups for 3-Bromophenylalanine Synthesis

Executive Summary: The Halogen Challenge

3-Bromophenylalanine (3-Br-Phe) is a critical non-canonical amino acid, widely employed as a handle for downstream metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or as a precursor for radiolabeling. However, its synthesis and incorporation into peptides present a specific chemoselectivity challenge: preserving the carbon-bromine (C-Br) bond.

The aromatic bromine is susceptible to hydrogenolysis and lithium-halogen exchange. Therefore, the choice of

Strategic Analysis: The Chemoselectivity Matrix

The following decision matrix visualizes the compatibility of standard deprotection conditions with the aryl bromide functionality.

Figure 1: Chemoselectivity of deprotection conditions against the aryl bromide moiety.

Comparative Deep Dive

System A: Fmoc Protection (The SPPS Standard)

Verdict: Highly Recommended for Solid Phase Peptide Synthesis (SPPS).

The Fmoc (9-fluorenylmethoxycarbonyl) group is removed via

-

Pros:

-

Cons:

-